molecular formula C9H19N5O3 B097522 H-Ala-Arg-OH CAS No. 16709-12-9

H-Ala-Arg-OH

Cat. No.: B097522
CAS No.: 16709-12-9
M. Wt: 245.28 g/mol
InChI Key: SITWEMZOJNKJCH-WDSKDSINSA-N
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Description

10-Methoxycamptothecin is a natural bioactive derivative of camptothecin, isolated from the plant Camptotheca acuminata. It is known for its potent anticancer properties, exhibiting higher cytotoxicity compared to other derivatives such as 10-hydroxycamptothecin . This compound has garnered significant attention in the field of medicinal chemistry due to its broad-spectrum antitumor activity.

Mechanism of Action

Target of Action

L-Arginine, L-alanyl-, also known as H-Ala-Arg-OH, primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide (NO) , a critical molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission .

Biochemical Pathways

L-Arginine, L-alanyl- is involved in several biochemical pathways. It plays a role in the urea cycle , where it helps remove ammonia from the body . It is also involved in the production of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . Furthermore, it contributes to the synthesis of growth hormone from the pituitary gland .

Pharmacokinetics

The pharmacokinetics of L-Arginine, L-alanyl- involves its absorption, distribution, metabolism, and excretion (ADME). Detailed information on the adme properties of this compound is currently limited . It is known that L-Arginine can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The action of L-Arginine, L-alanyl- leads to several molecular and cellular effects. It enhances the production of NO, which has vasodilatory effects, thus improving blood flow and potentially benefiting conditions like hypertension . It also modulates immune responses and plays a role in neurotransmission . Moreover, it contributes to the regulation of growth hormone synthesis, which can impact various physiological processes .

Action Environment

The action of L-Arginine, L-alanyl- can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH level, and the presence of specific enzymes can affect its absorption, distribution, metabolism, and excretion . Furthermore, certain pathological conditions, such as inflammation or disease states, can alter the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

“L-Arginine, L-alanyl-” interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme alanyl-tRNA synthetase 1 (AARS1), which has been found to have lactyltransferase activity . In addition, L-arginine, a component of the dipeptide, is involved in the formation of nitric oxide, a crucial signaling molecule in many physiological processes . It also plays a role in the synthesis of other molecules like creatine, L-ornithine, L-glutamate, collagen, and polyamines .

Cellular Effects

“L-Arginine, L-alanyl-” influences various cellular processes. L-arginine, for instance, has been shown to improve cardiovascular function, augment insulin sensitivity, enhance lean tissue mass, and reduce obesity . It also regulates cell signaling pathways and gene expression . Furthermore, L-arginine is a powerful secretagogue of the endocrine system, inducing the secretion of insulin and glucagon, which are key players in glucose metabolism .

Molecular Mechanism

“L-Arginine, L-alanyl-” exerts its effects at the molecular level through various mechanisms. For instance, L-arginine can promote insulin secretion through mechanisms including membrane depolarization, metabolism, and enhancement of antioxidant status . Moreover, L-arginine conversion to nitric oxide (NO), via nitric oxide synthase activity, may be regulated by the action of pigment epithelium-derived factor (PEDF) in β-cells .

Temporal Effects in Laboratory Settings

The effects of “L-Arginine, L-alanyl-” change over time in laboratory settings. For instance, L-arginine has pronounced glucoregulatory and insulinotropic effects, stimulating insulin secretion acutely but reducing beta cell secretory function and proliferation following chronic exposure .

Dosage Effects in Animal Models

The effects of “L-Arginine, L-alanyl-” vary with different dosages in animal models. For example, animals fed conventional diets can well tolerate large amounts of supplemental L-arginine [up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats] for 91 days, which are equivalent to 573-mg Arg/(kg BW d) for humans .

Metabolic Pathways

“L-Arginine, L-alanyl-” is involved in several metabolic pathways. L-arginine, for instance, is a semi-essential amino acid involved in the formation of nitric oxide . It also participates in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine .

Transport and Distribution

“L-Arginine, L-alanyl-” is transported and distributed within cells and tissues. L-arginine is transported into vascular smooth muscle cells by the cationic amino acid transporter (CAT) family of proteins . Inflammatory mediators, growth factors, and hemodynamic forces stimulate the transport of L-arginine in vascular smooth muscle cells by inducing CAT gene expression .

Subcellular Localization

The subcellular localization of “L-Arginine, L-alanyl-” and its effects on activity or function are complex. For instance, the enzyme alanyl-tRNA synthetase 1 (AARS1), which interacts with “L-Arginine, L-alanyl-”, has been found to sense intracellular lactate and translocate into the nucleus to lactylate and activate the YAP-TEAD complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methoxycamptothecin typically involves the modification of camptothecin. One common method includes the methylation of camptothecin at the 10th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of 10-Methoxycamptothecin often relies on biotechnological approaches. Techniques such as cell suspension cultures, endophytic fungi cultivation, and metabolic engineering have been employed to enhance the yield of camptothecin and its derivatives . These methods are preferred due to their sustainability and ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 10-Methoxycamptothecin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Methoxycamptothecin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 10-Methoxycamptothecin is unique due to its higher cytotoxicity and better pharmacokinetic properties compared to other derivatives. Its enhanced ability to induce apoptosis in cancer cells makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITWEMZOJNKJCH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332213
Record name L-Arginine, L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16709-12-9
Record name L-Arginine, L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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